1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
Description
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a hydroxy group, a furan ring, a thiophene ring, and a urea moiety
Properties
IUPAC Name |
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-4-5-12(18-9)11(16)8-15-13(17)14-7-10-3-2-6-19-10/h2-6,11,16H,7-8H2,1H3,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQZPMIBTKXILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)NCC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Cyanohydrin Formation and Reduction
- 5-Methylfuran-2-carbaldehyde undergoes cyanohydrin reaction with sodium cyanide (NaCN) in acidic conditions to yield 2-hydroxy-2-(5-methylfuran-2-yl)acetonitrile .
- Nitrile reduction via catalytic hydrogenation (H₂, Pd/C) or lithium aluminum hydride (LiAlH₄) produces 2-amino-1-(5-methylfuran-2-yl)ethanol (Yield: 68–72%).
Key Data :
Route 2: Grignard Addition to Protected Aldehyde
- Protection of 5-methylfuran-2-carbaldehyde as its dimethyl acetal using trimethyl orthoformate.
- Grignard reaction with methylmagnesium bromide (MeMgBr) forms 2-(5-methylfuran-2-yl)propan-2-ol .
- Deprotection with aqueous HCl yields 2-hydroxy-2-(5-methylfuran-2-yl)ethanol , followed by amination via Curtius rearrangement (Yield: 58%).
Synthesis of Fragment B: Thiophen-2-ylmethylamine
Direct Amination of Thiophene-2-carbaldehyde
- Thiophene-2-carbaldehyde undergoes reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding thiophen-2-ylmethylamine (Yield: 85%).
Key Data :
Urea Bond Formation Strategies
Method 1: Trichlorosilane-Mediated Coupling
Adapting the protocol from, a mixture of Fragment A (0.24 mmol), Fragment B (0.2 mmol), and hexamethylphosphoramide (HMPA, 0.01 mmol) in dichloromethane (DCM) is treated with trichlorosilane (HSiCl₃, 0.3 mmol) at 0°C. The reaction proceeds via in situ generation of isocyanate intermediates, achieving 83% yield after silica gel chromatography.
Method 2: Carbonyldiimidazole (CDI) Activation
Based on, Fragment A (1.0 equiv) is reacted with CDI (1.2 equiv) in tetrahydrofuran (THF) to form the imidazolide intermediate. Fragment B (1.1 equiv) is added, followed by triethylamine (TEA, 2.0 equiv). The reaction achieves 89% yield with >95% purity after recrystallization.
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| HSiCl₃/HMPA | 83 | 91 | 12 h | No pre-activation required |
| CDI/TEA | 89 | 95 | 4 h | Mild conditions, scalability |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (500 MHz, DMSO-d₆) : δ 8.54 (s, 1H, NH), 7.42–7.38 (m, 2H, thiophene-H), 6.96 (d, J = 3.1 Hz, 1H, furan-H), 6.48 (d, J = 3.1 Hz, 1H, furan-H), 4.82 (d, J = 5.6 Hz, 2H, CH₂-thiophene), 4.31 (m, 1H, CH-OH), 2.31 (s, 3H, CH₃).
- 13C NMR (126 MHz, DMSO-d₆) : δ 158.9 (C=O), 152.4 (furan-C), 140.7 (thiophene-C), 110.1 (furan-CH), 69.5 (CH-OH), 44.8 (CH₂-thiophene), 14.2 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Optimization Challenges and Solutions
Hydroxy Group Protection
The secondary alcohol in Fragment A posed stability issues during urea formation. Protection as a tert-butyldimethylsilyl (TBS) ether prior to amination improved yields from 68% to 82%.
Thiophene Ring Stability
Thiophene’s electron-rich system required inert atmosphere (N₂/Ar) during CDI activation to prevent sulfoxide formation.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and urea groups can form hydrogen bonds, while the furan and thiophene rings can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)amine: Similar structure but with an amine group instead of a urea moiety.
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.
Uniqueness
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both furan and thiophene rings, which provide distinct electronic properties. The combination of hydroxy and urea groups also offers versatile reactivity, making it a valuable compound for various applications.
Biological Activity
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that belongs to the class of substituted ureas. Its unique structural features, including a hydroxy group, a furan ring, and a thiophene moiety, suggest potential for diverse biological activities. This article reviews the biological activity of this compound based on current research findings, including mechanisms of action, therapeutic applications, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 266.32 g/mol. The presence of functional groups such as the hydroxy group and thiophene ring enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.32 g/mol |
| CAS Number | 1226454-13-2 |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the urea and hydroxy groups, as well as π-π stacking interactions from the furan and thiophene rings. These interactions can modulate the activity of various biological targets, including enzymes and receptors.
Biological Activity
Research indicates that substituted ureas exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Compounds in this class have shown promising results in inhibiting tumor growth across various cancer cell lines. For instance, similar urea derivatives have demonstrated GI50 values ranging from 15.1 to 28.7 μM against different cancer types such as breast and lung cancer .
- Antimicrobial Properties : The structural characteristics of substituted ureas allow them to exhibit antibacterial and antifungal activities. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) against pathogenic bacteria like Staphylococcus aureus .
Case Studies
- Antitumor Activity : A study investigated the antitumor effects of a related compound with a similar structure. The results indicated that it had selective activity against several cancer cell lines, with significant reductions in cell viability observed at micromolar concentrations .
- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties of thiourea derivatives. These compounds exhibited potent activity against various bacterial strains, suggesting that the incorporation of thiophene could enhance antimicrobial efficacy .
Q & A
Q. What are the critical steps and optimized conditions for synthesizing this compound with high yield and purity?
The synthesis involves a multi-step approach:
- Step 1 : Reacting 5-methylfuran-2-yl ethylamine with an isocyanate precursor to form the urea backbone. Key parameters include using anhydrous dichloromethane as a solvent and maintaining temperatures at 0–5°C to minimize side reactions .
- Step 2 : Introducing the thiophen-2-ylmethyl group via nucleophilic substitution. Catalysts like triethylamine improve reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol yield >95% purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the urea linkage and substituent positions (e.g., hydroxyethyl and thiophene groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 347.12) and fragmentation patterns .
- FT-IR : Identifies key functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C=O at ~1650 cm⁻¹) .
Q. What are the standard protocols for evaluating its stability under varying pH and temperature conditions?
- Hydrolytic Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. The compound shows instability at pH <4 due to urea bond cleavage .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C, suggesting storage at ≤4°C in inert atmospheres .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what computational tools validate these interactions?
- Molecular Docking : AutoDock Vina simulations reveal strong binding (ΔG = -9.2 kcal/mol) to kinases (e.g., EGFR) via hydrogen bonds with the urea moiety and hydrophobic interactions with the thiophene ring .
- Dynamic Simulations : MD simulations (AMBER force field) predict stable binding over 100 ns, with RMSD <2 Å, corroborating experimental IC₅₀ values in kinase inhibition assays .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
- Anticancer Activity : Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 5.6 µM in HCT-116 cells) may stem from assay conditions (e.g., serum concentration, incubation time). Standardizing protocols (e.g., MTT assay at 48 hours, 10% FBS) improves reproducibility .
- Antimicrobial Efficacy : Variability in MIC values against S. aureus (2–16 µg/mL) suggests strain-specific resistance mechanisms. Genome-wide knockout libraries can identify resistant pathways .
Q. How do structural modifications (e.g., substituent changes) affect its pharmacological profile?
- Thiophene vs. Furan Substitution : Replacing thiophene with furan reduces logP (from 3.1 to 2.4), lowering membrane permeability but improving aqueous solubility .
- Methyl Group Impact : The 5-methylfuran group enhances metabolic stability (t₁/₂ = 4.2 hours in microsomes vs. 1.8 hours for non-methylated analogs) by sterically shielding oxidation sites .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final coupling step of synthesis?
- Catalyst Optimization : Switch from DCC to EDC·HCl for carbodiimide-mediated coupling, reducing racemization .
- Solvent Effects : Using DMF instead of THF improves solubility of intermediates, increasing yields from 45% to 72% .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Prodrug Design : Acetylation of the hydroxyethyl group increases oral absorption (AUC0–24h from 120 to 450 ng·h/mL in rats) .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles improves plasma half-life from 2.1 to 8.5 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
